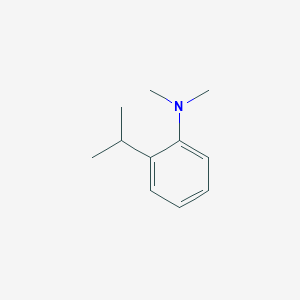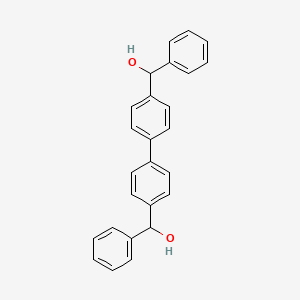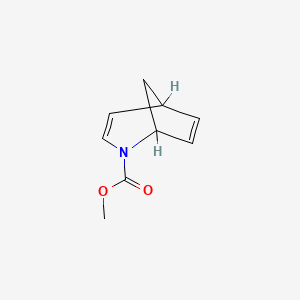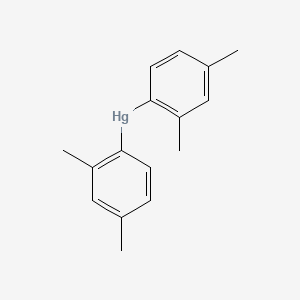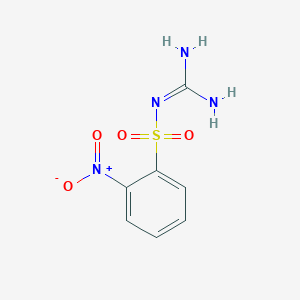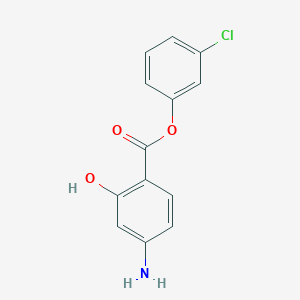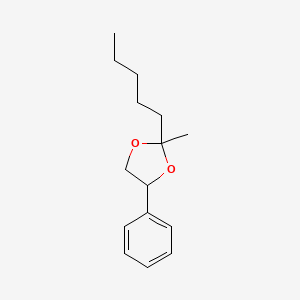
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(55)undecane is a complex organophosphorus compound It is characterized by its unique spirocyclic structure, which includes two phosphorus atoms and multiple ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane typically involves the reaction of p-nonylphenol with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is usually maintained between 50-100°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction rate. Post-reaction, the product is typically purified through techniques like column chromatography or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane can undergo various chemical reactions, including:
Oxidation: The phosphorus atoms in the compound can be oxidized to form phosphine oxides.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ether linkages can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used for hydrolysis.
Major Products Formed
Oxidation: Phosphine oxides and phenolic by-products.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Phenols and phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of 3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its phenoxy groups can interact with hydrophobic pockets in proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,9-Bis(2,4-bis(1-methyl-1-phenylethyl)phenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
- 3,9-Bis(2-{3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy}-1,1-dimethylethyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane
Uniqueness
3,9-Bis(p-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane is unique due to its specific nonylphenoxy substituents, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring hydrophobic interactions and stability under various conditions.
Eigenschaften
CAS-Nummer |
52664-24-1 |
|---|---|
Molekularformel |
C35H54O6P2 |
Molekulargewicht |
632.7 g/mol |
IUPAC-Name |
3,9-bis(4-nonylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane |
InChI |
InChI=1S/C35H54O6P2/c1-3-5-7-9-11-13-15-17-31-19-23-33(24-20-31)40-42-36-27-35(28-37-42)29-38-43(39-30-35)41-34-25-21-32(22-26-34)18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-30H2,1-2H3 |
InChI-Schlüssel |
DTTQEPMYWLJIKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP2OCC3(CO2)COP(OC3)OC4=CC=C(C=C4)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
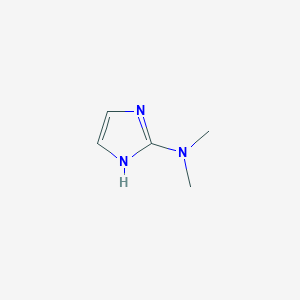
![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
![3-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14634842.png)
